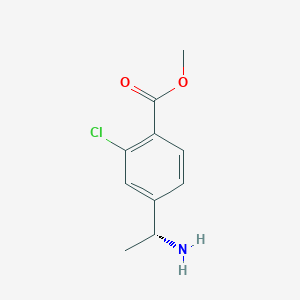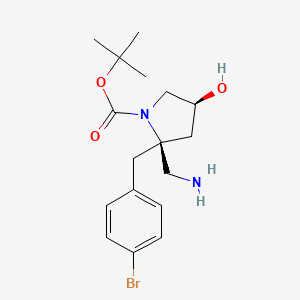
4-(Trifluoromethyl)-2-vinylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-2-vinylbenzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a vinyl group (-CH=CH₂) attached to a benzaldehyde core. The trifluoromethyl group is known for its significant electronegativity and lipophilicity, which can influence the compound’s chemical behavior and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This reaction is carried out using copper(II) triflate (Cu(OTf)₂) as the catalyst, along with a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at 35°C .
Industrial Production Methods
Industrial production methods for 4-(Trifluoromethyl)-2-vinylbenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2-vinylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)-2-vinylbenzoic acid.
Reduction: 4-(Trifluoromethyl)-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)-2-vinylbenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-vinylbenzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing lipophilicity and electronic effects . This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the vinyl group, leading to different chemical properties and applications.
Trifluoromethylated pyridines: Used in agrochemicals and pharmaceuticals, similar to 4-(Trifluoromethyl)-2-vinylbenzaldehyde.
Trifluoromethylated quinolines: Explored for their anticancer properties.
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-ethenyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-2-7-5-9(10(11,12)13)4-3-8(7)6-14/h2-6H,1H2 |
InChI Key |
HQRYBBHGBDWPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)




![(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12962853.png)








